6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine
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Overview
Description
6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with piperidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting protein kinases such as protein kinase B (PKB or Akt).
Biological Research: The compound is used in studies related to cell signaling pathways, particularly those involving the phosphatidylinositol-3 kinase (PI3K) pathway.
Chemical Research: It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are studied for their chemical properties and reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. One of the primary targets is protein kinase B (PKB or Akt), a key component of the PI3K signaling pathway. The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to the downregulation of downstream signaling pathways involved in cell proliferation, protein translation, and survival .
Comparison with Similar Compounds
6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of PKB and have shown potent antitumor activity.
Pyrimidinamine Derivatives: These compounds act as mitochondrial complex I electron transport inhibitors and are used as fungicides.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: These compounds have been evaluated for their anti-tubercular activity.
Properties
IUPAC Name |
6-chloro-N-piperidin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJPJSIICOPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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